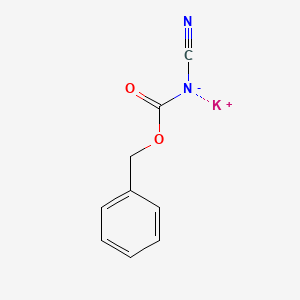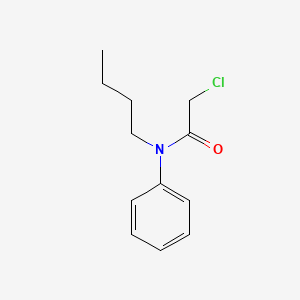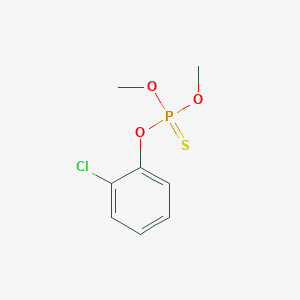
N,N-diethyl-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide is a unique organic compound with the molecular formula C14H25NO and a molecular weight of 223.361 g/mol . This compound is known for its complex structure, which includes a cyclopropane ring substituted with various functional groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid with N,N-diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparaison Avec Des Composés Similaires
N,N-diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.
N,N-dimethylethylenediamine: Used as a chelating agent in metal complexation reactions.
2,2-dimethyl-1,3-propanediamine: Utilized in the synthesis of polymers and other materials.
Uniqueness: N,N-diethyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxamide stands out due to its cyclopropane ring structure, which imparts unique chemical reactivity and stability. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
80814-57-9 |
|---|---|
Formule moléculaire |
C14H25NO |
Poids moléculaire |
223.35 g/mol |
Nom IUPAC |
N,N-diethyl-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H25NO/c1-7-15(8-2)13(16)12-11(9-10(3)4)14(12,5)6/h9,11-12H,7-8H2,1-6H3 |
Clé InChI |
NGDCMVHOVGGVIX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1C(C1(C)C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)


![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)

![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

